molecular formula C25H35NO4 B12385709 Anticancer agent 179

Anticancer agent 179

Cat. No.: B12385709
M. Wt: 413.5 g/mol
InChI Key: KGAQEMXGOIXQDZ-SYYRQRMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 179 involves several steps, starting with the extraction of the natural product from its microbial sources. The compound is then subjected to various chemical reactions to enhance its potency and selectivity. The synthetic route typically involves the formation of a sambutoxin analogue through a series of organic reactions, including esterification, amidation, and cyclization .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of the microbial sources, followed by extraction and purification of the compound. The fermentation process is optimized to maximize the yield of the desired product. The extracted compound is then purified using techniques such as chromatography and crystallization to obtain a high-purity product suitable for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Anticancer agent 179 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Anticancer agent 179 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 179 involves the inhibition of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. By inhibiting HDAC, this compound induces the acetylation of histone proteins, leading to changes in chromatin structure and the activation of tumor suppressor genes. This results in the inhibition of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: Anticancer agent 179 is unique due to its high selectivity for class I HDAC enzymes and its ability to impede the migration of cancer cells. This makes it a promising candidate for the development of targeted cancer therapies .

Properties

Molecular Formula

C25H35NO4

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(2S,6R)-6-(3,5-dimethylheptyl)oxan-2-yl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C25H35NO4/c1-4-16(2)14-17(3)8-13-20-6-5-7-22(30-20)23-24(28)21(15-26-25(23)29)18-9-11-19(27)12-10-18/h9-12,15-17,20,22,27H,4-8,13-14H2,1-3H3,(H2,26,28,29)/t16?,17?,20-,22+/m1/s1

InChI Key

KGAQEMXGOIXQDZ-SYYRQRMVSA-N

Isomeric SMILES

CCC(C)CC(C)CC[C@H]1CCC[C@H](O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O

Canonical SMILES

CCC(C)CC(C)CCC1CCCC(O1)C2=C(C(=CNC2=O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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